molecular formula C16H19ClN2O3S B2481582 ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate CAS No. 852388-97-7

ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2481582
CAS No.: 852388-97-7
M. Wt: 354.85
InChI Key: PEWMHPVWGWDMOT-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

Systematic Nomenclature

The IUPAC name ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate systematically describes its structure:

  • Pyrrole core : A five-membered aromatic ring with four carbon atoms and one nitrogen atom (1H-pyrrole).
  • Substituents :
    • A 2-chloroacetamido group (-NH-C(O)-CH₂Cl) at position 2.
    • Methyl groups (-CH₃) at positions 4 and 5.
    • A thiophen-2-ylmethyl group (-CH₂-C₄H₃S) at position 1.
    • An ethyl ester (-COOCH₂CH₃) at position 3.
Table 1: Key identifiers of the compound
Property Value Source
CAS Number 852388-97-7
Molecular Formula C₁₆H₁₉ClN₂O₃S
Molecular Weight 354.85 g/mol
SMILES CCOC(=O)C1=C(C)N(C(C)=C1C)NC(=O)CCl

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • ¹H NMR : Signals for the thiophene protons (δ 6.8–7.2 ppm), pyrrole NH (δ 8.1–8.5 ppm), and ethyl ester (δ 1.3–4.3 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and methyl groups (δ 10–25 ppm).
  • MS : Molecular ion peak at m/z 354.85 (M⁺) with fragments corresponding to chloroacetamide (m/z 92) and thiophen-2-ylmethyl (m/z 111).

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-4-22-16(21)14-10(2)11(3)19(9-12-6-5-7-23-12)15(14)18-13(20)8-17/h5-7H,4,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWMHPVWGWDMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CS2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate (CAS No. 852388-97-7) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects. This article discusses the biological activity, synthesis, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN2O3SC_{16}H_{19}ClN_2O_3S, with a molecular weight of approximately 354.85 g/mol. The compound contains a pyrrole ring, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that pyrrole derivatives, including the compound , exhibit significant anticancer activity. Studies have shown that modifications in the pyrrole structure can enhance cytotoxicity against various cancer cell lines. For instance, Burnham et al. (1998) reported that certain pyrrole derivatives demonstrated potent activity against human cancer cells, suggesting that this compound may also possess similar properties .

Anti-inflammatory and Analgesic Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Pyrrole-based compounds have been associated with the inhibition of pro-inflammatory cytokines and pathways. Fu et al. (2002) demonstrated that certain pyrrole derivatives could reduce inflammation in animal models, indicating a possible therapeutic application for this compound in treating inflammatory conditions .

Antidiabetic Activity

The compound may also exhibit antidiabetic properties through mechanisms such as aldose reductase inhibition. Mayer et al. (2009) found that certain pyrrole derivatives could effectively lower blood sugar levels in diabetic models, suggesting that this compound might have similar effects .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of appropriate pyrrole precursors with chloroacetyl derivatives under controlled conditions. The structural characterization often employs techniques such as X-ray crystallography to confirm the arrangement of atoms and functional groups within the molecule.

Research Findings and Case Studies

Study Findings
Burnham et al., 1998Identified anticancer activity in pyrrole derivatives.
Fu et al., 2002Demonstrated anti-inflammatory effects in animal models.
Mayer et al., 2009Showed potential antidiabetic activity through aldose reductase inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted pyrrole carboxylates, which are widely studied for their pharmacological and synthetic utility. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Synthetic Utility Reactivity/Applications
Ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate Chloroacetamido, thiophen-2-ylmethyl, 4,5-dimethyl Intermediate for thioxopyrimidine derivatives; potential kinase inhibitor scaffolds Chloroacetamido enables nucleophilic substitution; thiophene enhances π-π interactions
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (Compound 55, ) Benzoyl, amino Precursor for condensed pyrimidine derivatives (e.g., 2-thioxopyrimidines) Amino group facilitates cyclization; benzoyl stabilizes intermediates
Ethyl 4,5-dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate () Phenylacetamido, thiophene Supplier-listed compound; likely used in agrochemicals or polymers Phenylacetamido increases steric bulk; thiophene improves thermal stability

Key Differences and Implications

Reactivity of Chloroacetamido vs. Amino/Benzoyl Groups The chloroacetamido group in the target compound introduces electrophilic reactivity, enabling nucleophilic substitution (e.g., with thiols or amines) to generate derivatives. In contrast, the amino group in Compound 55 is nucleophilic, favoring cyclization or condensation reactions.

Role of Thiophene vs. Benzene Rings
Thiophene-containing analogs (e.g., the target compound and the thiophene-3-carboxylate in ) exhibit stronger π-π stacking interactions compared to benzene-based derivatives, which may improve binding affinity in biological targets. However, benzene rings (e.g., in phenylacetamido derivatives) offer greater synthetic flexibility for functionalization .

Methyl groups also enhance hydrophobicity, influencing pharmacokinetic properties.

Table: Comparative Physicochemical Properties (Inferred)

Property Target Compound Compound 55 Ethyl 4,5-dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate
Molecular Weight ~380 g/mol ~290 g/mol ~360 g/mol
Key Functional Groups Chloroacetamido Amino, benzoyl Phenylacetamido
Solubility Moderate (ester) Low (benzoyl) Low (phenyl)
Reactivity High (electrophilic) Moderate (nucleophilic) Low (steric hindrance)

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized to avoid side products?

  • The synthesis typically involves multi-step reactions, including: (i) Formation of the pyrrole core via cyclization of α-bromo ketones with acyl phosphonates, as demonstrated in analogous pyrrole syntheses . (ii) Introduction of the thiophen-2-ylmethyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . (iii) Chloroacetylation of the amino group using chloroacetyl chloride in dichloromethane, requiring strict temperature control (0–5°C) to prevent over-acylation .
  • Key optimization parameters include solvent choice (e.g., THF for better solubility of intermediates) and stoichiometric ratios (e.g., 1.2 equivalents of chloroacetyl chloride to ensure complete amidation) .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectroscopic data be resolved?

  • Essential techniques :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between methyl (δ 1.2–1.5 ppm), thiophene protons (δ 6.5–7.2 ppm), and the chloroacetamido NH (δ 8.0–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error to validate the molecular formula .
    • Data contradictions : For example, overlapping NMR signals for the pyrrole and thiophene rings can be resolved via 2D NMR (COSY, NOESY) or comparative analysis with structurally similar compounds .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the chloroacetamido group in nucleophilic substitution reactions?

  • Methodology :
  • Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices (ω) and Fukui functions (f⁻) for the chloroacetamido group, identifying susceptible sites for nucleophilic attack .
  • Solvent effects (e.g., dielectric constant of DMSO) should be modeled using the PCM approach to refine reactivity predictions .
    • Validation : Compare computational results with experimental kinetic data (e.g., SN2 reaction rates with amines) to refine the model .

Q. What strategies can address discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Experimental design :
  • Perform metabolic stability assays (e.g., liver microsomes) to assess if rapid metabolism in vivo reduces efficacy .
  • Use isothermal titration calorimetry (ITC) to measure binding affinity to target proteins, ensuring assay conditions (pH, temperature) match physiological environments .
    • Data reconciliation : If in vitro activity is high but in vivo results are poor, consider prodrug derivatization (e.g., ester hydrolysis) to improve bioavailability .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the thiophen-2-ylmethyl substituent?

  • Approach :
  • Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3) and collect X-ray diffraction data using a Bruker D8 Venture system .
  • Refine the structure with SHELXL, focusing on torsional angles between the pyrrole and thiophene rings to confirm steric interactions .
    • Interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries to validate conformational stability .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?

  • Standardized steps :
  • Document exact equivalents of reagents (e.g., 1.05 equivalents of thiophen-2-ylmethyl chloride to account for volatility) .
  • Use HPLC purity thresholds (>98%) for intermediates to minimize batch variability .
    • Inter-lab validation : Share NMR spectra (with solvent peaks referenced) and chromatograms (retention times, column specifications) in supplementary materials .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?

  • Mechanistic probes :
  • Conduct kinetic isotope effect (KIE) studies using deuterated chloroacetamido groups to identify rate-determining steps .
  • Use LC-MS/MS to trap and characterize transient intermediates (e.g., radical species during alkylation) .

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